N-(Pyrimidin-5-ylmethyl)acetamide
Overview
Description
N-(Pyrimidin-5-ylmethyl)acetamide is an organic compound that features a pyrimidine ring substituted with an acetamide group. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the pyrimidine ring in this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrimidin-5-ylmethyl)acetamide typically involves the reaction of pyrimidine derivatives with acetamide. One common method is the nucleophilic substitution reaction where a pyrimidine derivative reacts with acetamide under basic conditions . The reaction can be carried out in solvents such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(Pyrimidin-5-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated pyrimidine derivatives can react with nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and substituted pyrimidine derivatives .
Scientific Research Applications
N-(Pyrimidin-5-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Pyrimidin-5-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) or other proteins involved in inflammatory pathways. The pyrimidine ring allows the compound to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 3-Bromoimidazo[1,2-a]pyridines
- N-(Pyridin-2-yl)amides
Uniqueness: N-(Pyrimidin-5-ylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrimidine derivatives.
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6(11)10-4-7-2-8-5-9-3-7/h2-3,5H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYGPOQCNGNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.